![molecular formula C21H18ClNO2 B234692 N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide](/img/structure/B234692.png)
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death).
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development. However, its potential toxicity and limited solubility in water may pose some limitations for certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide. One potential direction is to investigate its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-tumor properties further and develop it as a potential anti-cancer drug. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2-hydroxybenzyl alcohol, followed by the reaction of the resulting product with 2-methylbenzoyl chloride. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide has been extensively studied for its potential applications in various fields. In pharmacology, it has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Produktname |
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide |
---|---|
Molekularformel |
C21H18ClNO2 |
Molekulargewicht |
351.8 g/mol |
IUPAC-Name |
N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H18ClNO2/c1-14-7-5-6-10-17(14)21(25)23-19-12-11-16(22)13-18(19)20(24)15-8-3-2-4-9-15/h2-13,20,24H,1H3,(H,23,25) |
InChI-Schlüssel |
NQYCVJGLULGNDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3)O |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.